Chiral Purity: (S)-Enantiomer vs. Racemic Mixture in Stereospecific Applications
The target compound is defined as the (S)-enantiomer, with vendor-specified purity ≥95% (AKSci) to 98% (MolCore, Leyan) . In contrast, the racemic mixture (2-amino-N-(2-fluoro-4-methylphenyl)propanamide, CAS 1132804-53-5) is supplied by vendors with comparable purity ranges (e.g., Fluorochem 95%, MolCore 98%) but lacks stereochemical definition . No direct chiral purity data (e.g., enantiomeric excess) are provided; however, the defined (S)-configuration is critical for assays where stereochemistry influences target engagement, as noted in the phenylpropionamide opioid agonist patent class [1].
| Evidence Dimension | Stereochemical purity and identity |
|---|---|
| Target Compound Data | (S)-enantiomer; vendor purity specifications: AKSci ≥95%, MolCore ≥98%, Leyan 98% |
| Comparator Or Baseline | Racemic mixture (CAS 1132804-53-5); vendor purity specifications: Fluorochem 95%, MolCore ≥98% |
| Quantified Difference | No direct chiral purity quantification available; differentiation is based on defined (S)-stereochemistry vs. undefined racemate. |
| Conditions | Vendor product specifications; no independent analytical data on enantiomeric excess. |
Why This Matters
For research requiring stereospecific interactions, the defined (S)-enantiomer is essential; the racemate may introduce confounding stereochemical variables in biological assays.
- [1] Zhou, X. et al. Phenylpropionamide compounds and the use thereof. European Patent EP2384768A1, filed October 31, 2007, and published November 9, 2011. View Source
